[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate [8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 14734-77-1
VCID: VC20938803
InChI: InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3
SMILES: CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C
Molecular Formula: C19H21ClN2O2S
Molecular Weight: 376.9 g/mol

[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate

CAS No.: 14734-77-1

Cat. No.: VC20938803

Molecular Formula: C19H21ClN2O2S

Molecular Weight: 376.9 g/mol

* For research use only. Not for human or veterinary use.

[8-Chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate - 14734-77-1

Specification

CAS No. 14734-77-1
Molecular Formula C19H21ClN2O2S
Molecular Weight 376.9 g/mol
IUPAC Name [8-chloro-10-[3-(dimethylamino)propyl]phenothiazin-3-yl] acetate
Standard InChI InChI=1S/C19H21ClN2O2S/c1-13(23)24-15-6-7-16-19(12-15)25-18-8-5-14(20)11-17(18)22(16)10-4-9-21(2)3/h5-8,11-12H,4,9-10H2,1-3H3
Standard InChI Key MTEDZXKJHHWMEW-UHFFFAOYSA-N
SMILES CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C
Canonical SMILES CC(=O)OC1=CC2=C(C=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator